molecular formula C11H18O2 B1208590 10-Undecynoic acid CAS No. 2777-65-3

10-Undecynoic acid

Cat. No. B1208590
CAS RN: 2777-65-3
M. Wt: 182.26 g/mol
InChI Key: OAOUTNMJEFWJPO-UHFFFAOYSA-N
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Description

10-Undecynoic acid (UDYA) is an acetylenic fatty acid . It is reported as a highly selective irreversible inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases . It is used for the preparation of active pharmaceutical ingredients, cosmetics, perfumes, antidandruff shampoos, and antimicrobial powders .


Synthesis Analysis

10-Undecynoic acid has been reported to be synthesized by the dehydrobromination of 10-undecenoic acid . It was used as a starting reagent in the syntheses of pheromone (11 Z)-hexadecenal and agriculturally important insect pheromones .


Molecular Structure Analysis

The molecular formula of 10-Undecynoic acid is C11H18O2 . Its average mass is 184.275 Da and its monoisotopic mass is 184.146332 Da .


Chemical Reactions Analysis

10-Undecynoic acid has been employed as a model compound to investigate the microwave-assisted surface click reactions catalyzed with Cu (II)/sodium L-ascorbate . It may be used as a biochemical probe in an assay for the microsomal hydroxylation of lauric acid (LA), based on HPLC with flow-through radiochemical detection .


Physical And Chemical Properties Analysis

10-Undecynoic acid has a boiling point of 180 °C/15 mmHg (lit.) and a melting point of 40-42 °C (lit.) . It is insoluble in water but soluble in alcohol, chloroform, and diethyl ether .

Scientific Research Applications

Antimicrobial Applications

  • Summary of Application: 10-Undecenoic acid-based triazole derivatives have been designed and synthesized for antimicrobial evaluation .
  • Methods of Application: 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles . The synthesized compounds were characterized by NMR, IR, and mass spectral data .
  • Results: The antimicrobial assay results revealed that the synthesized compounds possessed a certain degree of antifungal and antibacterial activities on the tested organisms . Compounds 4j (with iodo substituent) and 4q (tert-butyl substituent) displayed the highest antibacterial and antifungal activity respectively .

Anti-Biofilm Applications

  • Summary of Application: 10-Undecynoic acid has been identified as a new anti-adherent agent that can kill biofilms of oral Streptococcus spp .
  • Methods of Application: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 10-undecynoic acid were established using macro-broth susceptibility testing . Anti-biofilm efficacy was tested in 96-well plates coated with saliva .
  • Results: The MIC value for 10-undecynoic acid was established to be 2.5 mg/ml and the MBC value to be 5 mg/ml . Complete inhibition of biofilm formation was achieved at 5.0 mg/ml . Application of 7.0 mg/ml of 10-undecynoic acid crossed the 50% eradication mark .

Biochemical Probe Applications

  • Summary of Application: 10-Undecynoic acid may be employed as a biochemical probe in an assay for the microsomal hydroxylation of lauric acid (LA), based on High Performance Liquid Chromatography (HPLC) with flow-through radiochemical detection .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results: The specific results or outcomes obtained are not detailed in the sources .

Formation of Molecular Monolayers

  • Summary of Application: 10-Undecynoic acid has been used to study the methods and mechanisms for the formation of molecular monolayers on silicon surfaces . It can also form molecular layers by adsorbing on the fluorite surface .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results: The specific results or outcomes obtained are not detailed in the sources .

Synthesis of Iron Oxide Nanoparticles

  • Summary of Application: 10-Undecynoic acid has been used in the supercritical hydrothermal synthesis of iron oxide nanoparticles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Pheromones

  • Summary of Application: 10-Undecynoic acid has been used as a starting reagent in the syntheses of pheromone (11 Z)-hexadecenal and agriculturally important insect pheromones .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Microwave Assisted Surface Click Reactions

  • Summary of Application: 10-Undecynoic acid has been used as a model compound to investigate the microwave assisted surface click reactions catalyzed with Cu (II)/sodium L-ascorbate .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Treatment of Fungal Infections

  • Summary of Application: 10-Undecynoic acid, also known as Undecenoic acid, is an unsaturated fatty acid derived from castor bean oil and is naturally found in human sweat. It has been in use for many years as an inhibitor of yeast and fungus in both the food and medical industries .
  • Methods of Application: Most over-the-counter topical undecylenic acid comes in liquid, powder or ointment form. These are usually prescribed based on the location and severity of the fungal infection .
  • Results: Research has suggested that this has over 30 times more fungicide activity than that of other fatty acids .

Inhibitor of Oral Pathogens

  • Summary of Application: 10-Undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp .
  • Methods of Application: Anti-biofilm efficacy was tested in 96-well plates coated with saliva using BHI broth supplemented with 1% sucrose as a standard approach .
  • Results: The MBIC 90 showed to be 2.5 mg/ml, however completed inhibition of biofilm formation was achieved at 5.0 mg/ml . Application of 7.0 mg/ml of 10-undecynoic acid crossed the 50% eradication mark .

Safety And Hazards

10-Undecynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

undec-10-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOUTNMJEFWJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075219
Record name 10-Undecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecynoic acid

CAS RN

2777-65-3
Record name 10-Undecynoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecynoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecynoic acid
Source EPA DSSTox
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Record name Undec-10-ynoic acid
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Record name 10-UNDECYNOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
A Goc, W Sumera, A Niedzwiecki, M Rath - PloS one, 2019 - journals.plos.org
… 10-undecynoic acid crossed the 50% eradication mark. Strong anti-adherent effect was observed upon 10-undecynoic acid … Thus, we concluded that 10-undecynoic acid might play an …
Number of citations: 8 journals.plos.org
J Lenart, S Pikuła - Acta Biochimica Polonica, 1999 - ojs.ptbioch.edu.pl
… further examine the relationship between CYP4A1 and ethanolamine-specific PLBE activities in rat liver we have employed a specific inhibitor of cytochrome P450, 10undecynoic acid. …
Number of citations: 5 ojs.ptbioch.edu.pl
A Brunner, L Hintermann - Helvetica Chimica Acta, 2016 - Wiley Online Library
… Ozonolysis of 10-undecynoic acid (9) to 5 provides an alternative entry point into the synthetic route. The double dehydrobromination of (ω,ω-1)-dibromoalkanoic acids to ω-alkynoic …
Number of citations: 11 onlinelibrary.wiley.com
A Ueno, E Matsuzaki, Y Momoki, G Saito… - Japanese Journal of …, 1965 - jstage.jst.go.jp
… 被検化合物 , 10-undecynoic acid に沃度 を作用せ しめて得た, 11lodo-10-undecylloic acid(K-… acid (K-4172) was synthesised in our laboratory from 10-undecynoic acid reacting with iodine …
Number of citations: 1 www.jstage.jst.go.jp
ML Sherrill, JC Smith - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… The object of the present research has been to find the proportions of the isomeric kcto-acids produced by hydration of A9:10-undecynoic acid, CH,-CiC.[CH.J ,CO,H. …
Number of citations: 2 pubs.rsc.org
NA Khan - Organic Syntheses, 2003 - Wiley Online Library
10‐Undecynoic Acid - Khan - Major Reference Works - Wiley Online Library …
Number of citations: 31 onlinelibrary.wiley.com
A Ueno, Y Momoki, G Saito, S Sakai - Japanese Journal of Medical …, 1966 - jstage.jst.go.jp
7 esters, 9 anilides and amide of 11-iodo-10-undecynoic acid were synthesized in our laboratory to measure their fungistatic, bacteriostatic and therapeutic activities. Amide and phenyl …
Number of citations: 0 www.jstage.jst.go.jp
J QUARTERLY - actabp.pl
… further examine the relationship between CYP4A1 and ethanolamme-specifk PLBE activities in rat liver we have employed a spécifie inhibitor of cytochrome P450, 10undecynoic acid. …
Number of citations: 0 www.actabp.pl
BA Kulkarni, A Chattopadhyay… - Journal of Natural …, 1994 - ACS Publications
… The (10Z)-olefinic unit of 1 was available from 10-undecynoic acid and the (15Z)-olefin was … Treatment of the dilithio salt of 10-undecynoic acid 5 (4) with the bromide 4 at —50 in THE/ …
Number of citations: 7 pubs.acs.org
JJ Pesek, MT Matyska… - Journal of separation …, 2006 - Wiley Online Library
… Two compounds (undecylenic acid and 10-undecynoic acid) have 11 carbon chains and the other is a five-carbon acid (pentenoic acid). Bonding is confirmed through carbon elemental …

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